
Methyl alpha-bromophenylacetate
Overview
Description
Methyl alpha-bromophenylacetate (CAS 3042-81-7) is an organobromine ester with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol. Its IUPAC name is methyl 2-bromo-2-phenylacetate, and its structure features a bromine atom at the alpha position of the phenylacetic acid methyl ester backbone . This compound is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactive alpha-bromo group, which facilitates nucleophilic substitution and coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl alpha-bromophenylacetate can be synthesized through the esterification of alpha-bromophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl alpha-bromophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
- Oxidation
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Biological Activity
Methyl alpha-bromophenylacetate (MABPA), a compound with the molecular formula CHBrO, has garnered attention in various fields of chemical research due to its potential biological activities. This article explores the synthesis, biological evaluations, and applications of MABPA, particularly focusing on its role as an initiator in polymerization reactions and its antiproliferative effects.
MABPA is a light yellow to yellow liquid that serves as a useful reagent in organic synthesis. It is primarily utilized as an initiator in atom transfer radical polymerization (ATRP) processes, particularly for methyl methacrylate (MMA) and ethylene glycol dimethacrylate (EGDMA) . The synthesis of MABPA typically involves the bromination of phenylacetate derivatives, allowing for modifications that enhance its reactivity and biological profile.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of MABPA derivatives. For instance, certain derivatives have shown significant activity against various cancer cell lines, including breast cancer cells. The mechanism of action appears to involve the disruption of cell cycle progression and induction of apoptosis in malignant cells .
Table 1: Antiproliferative Activity of MABPA Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
MABPA Derivative 1 | MDA-MB-231 (Triple-Negative Breast Cancer) | < 1 | Induces cell cycle arrest in G2/M phase |
MABPA Derivative 2 | HeLa (Cervical Cancer) | 5.3 | Apoptosis induction |
MABPA Derivative 3 | A549 (Lung Cancer) | 4.2 | Inhibition of microtubule formation |
Mechanism Insights
The biological activity of MABPA derivatives can be attributed to their ability to interact with critical cellular pathways. For example, studies suggest that these compounds may inhibit heat shock protein 90 (HSP90), thereby affecting oncogenic signaling pathways such as AKT and Slug expression, which are crucial for tumor progression and metastasis . This inhibition leads to altered cell morphology and microtubule dynamics, further contributing to their antiproliferative effects.
Case Study 1: Polymerization Initiation
In a study focusing on the use of MABPA as an initiator in ATRP, it was found that when combined with specific catalysts, it achieved high conversion rates in the polymerization of MMA. The efficiency was attributed to the unique structural properties of MABPA that facilitate radical generation .
Table 2: Polymerization Efficiency Using MABPA
Catalyst Type | Conversion Rate (%) | Reaction Time (h) |
---|---|---|
CuBr/HMTETA | 90 | 12 |
Activated Carbon Support | 83 | 12 |
Halloysite Nanotubes | 80 | 12 |
Safety and Toxicity
While exploring the biological applications of MABPA, it is essential to consider its safety profile. Toxicity assessments indicate that while some derivatives exhibit promising biological activity, they must be evaluated for cytotoxicity before clinical applications. Preliminary data suggest moderate toxicity levels that warrant further investigation .
Scientific Research Applications
Polymer Chemistry
Methyl alpha-bromophenylacetate is primarily used as an initiator in Atom Transfer Radical Polymerization (ATRP) . This method allows for the controlled polymerization of various monomers, leading to well-defined polymer architectures.
Case Study: ATRP of Methyl Methacrylate (MMA)
In a study conducted by researchers, MBP was utilized as an initiator for the ATRP of MMA. The experiments demonstrated that using MBP allowed for high conversion rates and the production of polymers with significant molecular weights. For instance, under specific conditions, the resulting poly(methyl methacrylate) (PMMA) exhibited a number-average molecular weight () of approximately 318.7 kDa with a low polydispersity index (Đ = 2.9), indicating a controlled polymerization process .
Photocatalysis
Recent advancements have explored the use of MBP in photocatalytic processes. It has been reported that MBP can act as a photoinitiator when combined with semiconductor nanocrystals, facilitating light-mediated reactions.
Case Study: Photocatalytic Activity
In a notable study, Ag–In–Zn–S alloyed nanocrystals were employed alongside MBP to initiate photopolymerizations under blue light exposure. The results showed conversions reaching up to 94.5% after a full cycle of light exposure, demonstrating the effectiveness of MBP in enhancing photocatalytic efficiency .
Applications in Material Science
MBP's unique structure allows for its application in the development of new materials, particularly in coatings and adhesives where controlled polymerization is crucial.
Material Properties
The polymers synthesized using MBP as an initiator tend to have enhanced mechanical and thermal properties, making them suitable for industrial applications. The ability to control molecular weight and architecture through ATRP provides significant advantages in tailoring material properties for specific uses.
Summary Table of Applications
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl alpha-bromophenylacetate, and how can reaction conditions be optimized for yield?
- Methodology : this compound is typically synthesized via esterification of alpha-bromophenylacetic acid with methanol under acidic catalysis. Optimization involves controlling reaction temperature (e.g., reflux at 60–80°C), stoichiometric ratios (e.g., excess methanol), and purification via recrystallization or column chromatography. Comparative studies with ethyl esters (e.g., Ethyl 4-bromophenylacetate) suggest that solvent polarity and catalyst choice (e.g., H₂SO₄ vs. HCl) significantly impact yield .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm molecular structure by identifying peaks for the bromophenyl group (δ 7.2–7.6 ppm for aromatic protons) and ester carbonyl (δ ~170 ppm).
- IR : A strong C=O stretch (~1740 cm⁻¹) and C-Br absorption (~550 cm⁻¹) validate the ester and bromine moieties.
- XRD : Single-crystal X-ray diffraction (as used for Methyl 2-bromo-4-methylphenylacetate) provides definitive proof of molecular geometry and stereochemistry .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodology :
- Use OSHA-compliant chemical safety goggles and nitrile gloves to prevent ocular/skin contact.
- Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.
- Dispose of waste via halogenated solvent protocols due to bromine content .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR or XRD data when analyzing this compound derivatives?
- Methodology :
- NMR inconsistencies : Compare experimental data with computational predictions (e.g., DFT calculations) or reference spectra of analogs like 3-bromophenylacetic acid (δ 2.6 ppm for CH₂COOH) .
- XRD ambiguities : Use high-resolution crystallography to refine unit cell parameters, as demonstrated in studies of Cu(II) complexes with bromophenyl ligands .
- Cross-validate with GC-MS or HPLC to rule out impurities affecting spectral clarity .
Q. What strategies are effective in elucidating the reaction mechanisms involving this compound in cross-coupling reactions?
- Methodology :
- Kinetic studies : Monitor reaction progress via in situ IR or LC-MS to identify intermediates (e.g., palladium complexes in Suzuki-Miyaura couplings).
- Isotopic labeling : Use deuterated solvents or ¹³C-labeled substrates to trace bond formation/cleavage pathways.
- Computational modeling : DFT studies (e.g., on Ethyl alpha-iodophenylacetate analogs) can predict transition states and regioselectivity .
Q. How does varying substituents on the phenyl ring affect the physicochemical properties of this compound analogs?
- Methodology :
- Substituent effects : Compare melting points (e.g., 4-bromophenylacetic acid melts at 114–117°C vs. 3-bromo at 98–104°C) to assess crystallinity .
- Electronic impacts : UV-Vis spectroscopy and cyclic voltammetry reveal how electron-withdrawing groups (e.g., Br) influence absorption spectra and redox behavior.
- Thermal stability : TGA-DSC analysis quantifies decomposition temperatures, critical for applications in high-temperature reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl alpha-Bromophenylacetate (CAS 2882-19-1)
- Molecular Formula : C₁₀H₁₁BrO₂
- Molecular Weight : 243.10 g/mol .
- Structural Difference : The methyl ester group in the parent compound is replaced with an ethyl ester.
- Impact : The ethyl group increases molecular weight and may alter solubility (e.g., higher lipophilicity) and reaction kinetics due to steric effects .
Methyl 2-(4-Bromophenyl)acetate (CAS 41841-16-1)
- Molecular Formula : C₉H₉BrO₂
- Molecular Weight : 229.07 g/mol .
- Structural Difference : Bromine is located on the para position of the phenyl ring instead of the alpha carbon.
- Impact :
Methyl alpha-Bromo-2-chlorophenylacetate (CAS 85259-19-4)
- Molecular Formula : C₉H₈BrClO₂
- Molecular Weight : 263.52 g/mol .
- Structural Difference : Incorporates both bromine (alpha position) and chlorine (ortho position on the phenyl ring).
Ethyl 2-Bromophenylacetate
- Molecular Formula : C₁₀H₁₁BrO₂
- Structural Difference : Bromine is on the ortho position of the phenyl ring, with an ethyl ester group .
Comparative Analysis of Key Properties
*APIs: Active Pharmaceutical Ingredients
Properties
IUPAC Name |
methyl 2-bromo-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFBYYMNJUMVOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501268424 | |
Record name | Benzeneacetic acid, α-bromo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501268424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3042-81-7 | |
Record name | Benzeneacetic acid, α-bromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3042-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, alpha-bromo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003042817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3042-81-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243708 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetic acid, α-bromo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501268424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.